(S)-Lisinopril Diethyl Ester
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Overview
Description
(S)-Lisinopril Diethyl Ester is a derivative of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. The esterification of Lisinopril enhances its lipophilicity, potentially improving its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Lisinopril Diethyl Ester typically involves the esterification of Lisinopril. One common method is the reaction of Lisinopril with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Lisinopril Diethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Lisinopril and ethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester moiety, leading to the formation of carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Hydrolysis: Lisinopril and ethanol.
Oxidation: Carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(S)-Lisinopril Diethyl Ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the bioavailability of Lisinopril.
Medicine: Explored for its improved pharmacokinetic properties compared to Lisinopril.
Industry: Used in the development of new ACE inhibitors with better therapeutic profiles.
Mechanism of Action
The mechanism of action of (S)-Lisinopril Diethyl Ester involves its conversion to Lisinopril in vivo. Lisinopril inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced blood pressure. The esterification enhances the compound’s lipophilicity, potentially improving its absorption and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Lisinopril: The parent compound, used widely in the treatment of hypertension.
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Ramipril: An ACE inhibitor with a longer duration of action.
Uniqueness
(S)-Lisinopril Diethyl Ester is unique due to its esterified form, which enhances its lipophilicity and potentially its pharmacokinetic properties. This modification aims to improve the drug’s absorption and bioavailability compared to its parent compound, Lisinopril.
Properties
CAS No. |
877865-60-6 |
---|---|
Molecular Formula |
C25H39N3O5 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
ethyl (2S)-1-[(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H39N3O5/c1-3-32-24(30)21(16-15-19-11-6-5-7-12-19)27-20(13-8-9-17-26)23(29)28-18-10-14-22(28)25(31)33-4-2/h5-7,11-12,20-22,27H,3-4,8-10,13-18,26H2,1-2H3/t20-,21-,22-/m0/s1 |
InChI Key |
MINXLIJLWPDRJA-FKBYEOEOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1CCCN1C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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